1-Nitrosocyclohexyl Acetate
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Overview
Description
1-Nitrosocyclohexyl acetate is a chemical compound known for its role as a nitroxyl (HNO) donor. It has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases. Unlike traditional nitric oxide donors, this compound predominantly releases nitroxyl, which has distinct biological effects .
Preparation Methods
The synthesis of 1-Nitrosocyclohexyl acetate typically involves the oxidation of cyclohexanone oxime with lead tetraacetate. This reaction can be modified by using different acids to yield various derivatives, such as 1-nitrosocyclohexyl pivalate or trifluoroacetate . The reaction conditions generally require careful control of temperature and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
1-Nitrosocyclohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitroso and nitro compounds.
Reduction: Reduction reactions can convert it back to cyclohexanone derivatives.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like lead tetraacetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a nitroxyl donor in synthetic chemistry, facilitating the study of nitroxyl’s reactivity and properties.
Biology: Its ability to release nitroxyl makes it a valuable tool in biological research, particularly in studying cellular signaling pathways involving nitroxyl.
Medicine: The compound has shown promise in treating cardiovascular diseases due to its vasorelaxant and antiaggregatory effects. .
Industry: In industrial applications, it can be used in the synthesis of other nitroso compounds and as a reagent in various chemical processes.
Mechanism of Action
The primary mechanism by which 1-Nitrosocyclohexyl acetate exerts its effects is through the release of nitroxyl (HNO). Nitroxyl interacts with various molecular targets, including soluble guanylyl cyclase and potassium channels, leading to vasodilation and reduced platelet aggregation. The compound’s effects are mediated through the cGMP-dependent pathway, which is crucial for its vasoprotective properties .
Comparison with Similar Compounds
1-Nitrosocyclohexyl acetate is unique among nitroxyl donors due to its longer half-life and predominant release of nitroxyl compared to other donors like Angeli’s salt and isopropylamine NONOate. Similar compounds include:
Angeli’s salt: Another nitroxyl donor but with a shorter half-life and different reactivity profile.
Isopropylamine NONOate: Releases both nitric oxide and nitroxyl, making its effects less specific compared to this compound.
Properties
CAS No. |
10259-08-2 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1-nitrosocyclohexyl) acetate |
InChI |
InChI=1S/C8H13NO3/c1-7(10)12-8(9-11)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
GOPUAEYNVWXBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCCCC1)N=O |
Origin of Product |
United States |
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